molecular formula C11H21F3O B064867 (S)-1,1,1-Trifluoroundecan-2-ol CAS No. 181933-95-9

(S)-1,1,1-Trifluoroundecan-2-ol

Cat. No. B064867
M. Wt: 226.28 g/mol
InChI Key: FBHJYJKWINPBSZ-JTQLQIEISA-N
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Description

(S)-1,1,1-Trifluoroundecan-2-ol is part of a broader class of chemical compounds known as 1,1,1-trifluoroalkan-2-ols. The interest in these compounds stems from their unique chemical and physical properties, which make them valuable in various fields, such as organic synthesis and material science. The enantioselective synthesis of these compounds, particularly with high purity, is significant for their application in different chemical processes.

Synthesis Analysis

The synthesis of 1,1,1-trifluoroalkan-2-ols, including (S)-1,1,1-Trifluoroundecan-2-ol, can be achieved through the hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts. This method allows for high enantioselectivity in the synthesis process, providing a pathway to obtain enantiomerically pure compounds. The synthesis can involve various starting materials and catalysts to optimize the yield and purity of the final product (Kuroki et al., 2000).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including those similar to (S)-1,1,1-Trifluoroundecan-2-ol, has been extensively studied using techniques such as electron diffraction. These studies help in understanding the bond lengths, bond angles, and overall geometry of the molecules, which are crucial for determining their reactivity and physical properties (Iwasaki et al., 1957).

Chemical Reactions and Properties

The chemical reactions involving (S)-1,1,1-Trifluoroundecan-2-ol are significantly influenced by the presence of the trifluoromethyl group. This group affects the compound’s reactivity towards nucleophiles and electrophiles. Studies have explored various chemical reactions, including cyclization processes, that utilize the unique reactivity of the trifluoromethyl group to synthesize heterocyclic and carbocyclic compounds (Ichikawa et al., 2008).

Scientific Research Applications

Enantioselective Synthesis and Catalysis

The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, closely related to (S)-1,1,1-Trifluoroundecan-2-ol, has been achieved through hydrogenation processes utilizing chiral ruthenium catalysts. This process enables the transformation of enol acetates into enantiomerically pure trifluorolactic acids, highlighting the potential for synthesizing similar compounds with specific optical purities (Y. Kuroki et al., 2000).

Lipase-Mediated Kinetic Resolution

Another method for the synthesis of related compounds involves the lipase-mediated kinetic resolution of esters, leading to high enantiomeric purity. This process underscores the utility of biocatalysis in the selective synthesis of fluorinated alcohols, which can be converted into valuable intermediates for further chemical transformations (M. Shimizu et al., 1996).

Microwave-Assisted Synthesis

A novel, environmentally friendly method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols via microwave-assisted ring opening of 1,1,1-trifluoro-2,3-epoxypropane has been developed. This technique offers a solvent-free, efficient approach for generating precursors to trifluoromethyl ketones, important for pharmaceutical and materials science research (Josep Rayo et al., 2010).

Physicochemical Studies

The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been explored through molecular dynamics simulations. These studies provide insights into the physicochemical properties of fluorinated organic molecules, which are crucial for understanding their behavior in various solvents and applications (M. Fioroni et al., 2003).

Radical Cation Stabilization

Research on 1,1,1,3,3,3-hexafluoropropan-2-ol, a compound with properties similar to (S)-1,1,1-Trifluoroundecan-2-ol, demonstrates its use as an ideal solvent for radical cations, contributing to the stabilization of these reactive intermediates for EPR spectroscopy and mechanistic studies (L. Eberson et al., 1997).

Safety And Hazards

This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting or suggesting further studies or applications of the compound based on its properties and current research findings.


For a specific compound like “(S)-1,1,1-Trifluoroundecan-2-ol”, you would need to look up these details in chemical databases, research articles, and safety data sheets. If you have access to a university library, databases like SciFinder and Reaxys can be very useful. Publicly available resources like Google Scholar, PubChem, and the Protein Data Bank may also be helpful. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied.


properties

IUPAC Name

(2S)-1,1,1-trifluoroundecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h10,15H,2-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHJYJKWINPBSZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,1,1-Trifluoroundecan-2-ol

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